4-Chloro-2-methyl-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine
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Overview
Description
4-Chloro-2-methyl-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that contains both pyrrolo and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step reactions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methyl-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-2-methyl-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used in the development of potential therapeutic agents, particularly as inhibitors of specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methyl-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(methylsulfonyl)pyrimidine: Shares the methylsulfonyl and chloro groups but lacks the pyrrolo ring.
Pyrazolo[3,4-d]pyrimidine: Contains a similar pyrimidine core but with different substituents.
Uniqueness
4-Chloro-2-methyl-5-(methylsulfonyl)-5H-pyrrolo[3,2-d]pyrimidine is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C8H8ClN3O2S |
---|---|
Molecular Weight |
245.69 g/mol |
IUPAC Name |
4-chloro-2-methyl-5-methylsulfonylpyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C8H8ClN3O2S/c1-5-10-6-3-4-12(15(2,13)14)7(6)8(9)11-5/h3-4H,1-2H3 |
InChI Key |
IEEGWQXEEVBHSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=N1)Cl)N(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
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